molecular formula C6H14N2 B8189785 trans-3-Methyl-piperidin-4-ylamine

trans-3-Methyl-piperidin-4-ylamine

Cat. No.: B8189785
M. Wt: 114.19 g/mol
InChI Key: BCSXUVZTKVXBSD-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Methyl-piperidin-4-ylamine: is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-piperidin-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the hydrogenation of 3-methyl-4-piperidone over a suitable catalyst like Raney nickel .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions for efficiency and scalability. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-3-Methyl-piperidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Methyl-piperidin-4-ylamine is used as a building block for synthesizing more complex molecules. Its derivatives are crucial in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activities of these compounds .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

Industry: Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of trans-3-Methyl-piperidin-4-ylamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

  • cis-3-Methyl-piperidin-4-ylamine
  • 4-Aminopiperidine
  • 3-Methylpiperidine

Comparison: Compared to its cis isomer, trans-3-Methyl-piperidin-4-ylamine exhibits different stereochemical properties, which can influence its biological activity and reactivity. 4-Aminopiperidine and 3-Methylpiperidine are structurally similar but differ in the position of the amino group and methyl group, respectively. These differences can lead to variations in their pharmacological profiles and synthetic applications .

Properties

IUPAC Name

(3R,4R)-3-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXUVZTKVXBSD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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